3-(m-Tolyl)piperidin-3-ol hydrochloride
Description
- Structure : It consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom and five carbon atoms) substituted with a methyl group (m-Tolyl) and a hydroxyl group (3-ol) at different positions .
Synthesis Analysis
The synthesis of piperidine derivatives involves various methods, including cyclization, hydrogenation, cycloaddition, annulation, and amination. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Researchers have explored metal-catalyzed procedures for synthesizing antidepressant molecules, which often contain piperidine moieties .
Molecular Structure Analysis
The molecular structure of 3-(m-Tolyl)piperidin-3-ol hydrochloride consists of a piperidine ring with the m-Tolyl group and a hydroxyl group attached. The chlorine atom (from the hydrochloride salt) is also part of the structure .
Chemical Reactions Analysis
Piperidine derivatives, including 3-(m-Tolyl)piperidin-3-ol hydrochloride, can participate in various chemical reactions. These reactions may involve cyclization, functionalization, and intermolecular processes. The resulting compounds exhibit diverse pharmacological properties .
Future Directions
Research on piperidine derivatives, including 3-(m-Tolyl)piperidin-3-ol hydrochloride, should continue to explore their pharmacological applications, toxicity profiles, and novel synthetic methods. Novel dual- or multi-target antidepressants and other therapeutic agents may emerge from further investigations .
properties
IUPAC Name |
3-(3-methylphenyl)piperidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-5-11(8-10)12(14)6-3-7-13-9-12;/h2,4-5,8,13-14H,3,6-7,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDDVVLBSSKMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCNC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(m-Tolyl)piperidin-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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